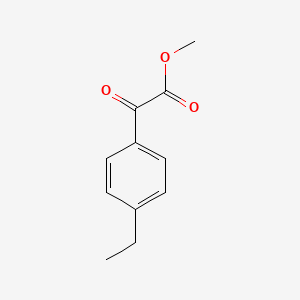

methyl 2-(4-ethylphenyl)-2-oxoacetate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(4-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXGSEVPWZJONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Methyl 2 4 Ethylphenyl 2 Oxoacetate

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that provides critical information regarding a molecule's mass and, by extension, its elemental composition and structure. By ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios, MS offers unparalleled sensitivity and accuracy.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios to a very high degree of accuracy (typically within 0.001 Da), which allows for the differentiation between molecules that may have the same nominal mass but different elemental compositions.

For methyl 2-(4-ethylphenyl)-2-oxoacetate (Molecular Formula: C₁₁H₁₂O₃), HRMS can verify its elemental composition by providing an experimentally measured mass that is nearly identical to its calculated exact mass. The analysis involves detecting the intact ionized molecule, often as various adducts such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. uni.lu The high precision of the measurement effectively rules out other potential formulas that might exist at the same nominal mass, thus confirming the compound's identity.

Table 1: Predicted HRMS Data for this compound Adducts This table is generated based on theoretical calculations for C₁₁H₁₂O₃ and is for illustrative purposes.

| Adduct Formula | Adduct Type | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₁H₁₃O₃]⁺ | [M+H]⁺ | 193.08592 |

| [C₁₁H₁₂NaO₃]⁺ | [M+Na]⁺ | 215.06786 |

| [C₁₁H₁₆NO₃]⁺ | [M+NH₄]⁺ | 210.11247 |

| [C₁₁H₁₂KO₃]⁺ | [M+K]⁺ | 231.04180 |

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS) in Complex Mixtures

In scenarios involving complex mixtures, such as crude reaction outputs or environmental samples, direct MS analysis is often insufficient. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for isolating and identifying individual components. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. In the context of analyzing a synthesis mixture for this compound, the sample would first be vaporized and passed through a GC column, which separates compounds based on their boiling points and interactions with the column's stationary phase. scholarsresearchlibrary.comresearchgate.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint," which can be compared against spectral libraries for positive identification. researchgate.netcabidigitallibrary.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing less volatile compounds or those in highly complex matrices. researchgate.netsemanticscholar.org The initial separation is performed using high-performance liquid chromatography (HPLC). For this compound, a reversed-phase column would likely be used. After elution, the compound enters the first mass spectrometer (MS1), which isolates the parent ion (e.g., m/z 193.09). This isolated ion is then passed into a collision cell, where it is fragmented. The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). This two-stage analysis (MS/MS) provides exceptional selectivity and sensitivity, making it possible to detect and quantify the target compound even at very low concentrations within intricate mixtures. nih.govresearchgate.netjfda-online.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted and exposed to a focused beam of X-rays. The electrons within the molecule's atoms diffract the X-rays, creating a unique diffraction pattern of spots. researchgate.net By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell is generated. This map is then interpreted to build a model of the molecule, yielding precise atomic coordinates. researchgate.netmdpi.com The final refined structure reveals exact bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and showing its preferred conformation in the solid state.

Table 2: Hypothetical X-ray Crystallographic Data for this compound This table presents expected bond lengths and angles based on standard values for similar functional groups and is for illustrative purposes.

| Parameter | Description | Expected Value |

|---|---|---|

| C=O (keto) | Keto carbonyl bond length | ~1.21 Å |

| C=O (ester) | Ester carbonyl bond length | ~1.20 Å |

| C-O (ester) | Ester single bond length | ~1.33 Å |

| O-CH₃ (ester) | Ester-methyl bond length | ~1.45 Å |

| C-C (keto-phenyl) | Bond between keto carbon and phenyl ring | ~1.49 Å |

| C-C (phenyl avg.) | Average bond length in the aromatic ring | ~1.39 Å |

| C-C (ethyl) | Ethyl C-C single bond | ~1.53 Å |

| Phenyl-C=O angle | Angle of the phenyl-keto group | ~120° |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography elucidates the supramolecular architecture, which is how molecules arrange themselves in the crystal lattice. This packing is governed by non-covalent intermolecular interactions. mdpi.com For this compound, the carbonyl oxygens are potential hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors, weak C-H···O interactions involving the ethyl and aromatic protons are likely to be present. The ethylphenyl group provides a large, relatively nonpolar surface that can engage in van der Waals forces. Furthermore, the aromatic ring can participate in π-π stacking or C-H···π interactions, which are crucial in stabilizing the crystal structure. mdpi.comnih.gov Analysis of these interactions and the resulting packing motifs is essential for understanding the material's physical properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uzh.ch Organic molecules containing multiple bonds or atoms with non-bonding electrons (lone pairs) can absorb energy in the UV or visible range to excite these electrons to higher energy molecular orbitals. tanta.edu.egslideshare.net

The structure of this compound contains several chromophores—the functional groups responsible for light absorption—including the phenyl ring and the α-keto-ester moiety. The conjugation between the aromatic ring and the adjacent carbonyl group creates an extended π-system. This system is expected to give rise to two primary types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org They are characteristic of conjugated systems like the one present in this molecule. uzh.ch

n → π* Transitions: These are lower-energy, lower-intensity absorptions that occur when a non-bonding electron (from a carbonyl oxygen's lone pair) is excited into a π* anti-bonding orbital. libretexts.org

The specific wavelengths (λmax) of these absorption bands provide a characteristic signature for the compound.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent This table is for illustrative purposes and shows expected absorption maxima based on the chromophores present.

| Transition Type | Chromophore | Expected λmax Range | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Phenyl-C=O Conjugated System | ~240-280 nm | High (>10,000 L mol⁻¹ cm⁻¹) |

Theoretical and Computational Investigations of Methyl 2 4 Ethylphenyl 2 Oxoacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. scielo.org.mx For methyl 2-(4-ethylphenyl)-2-oxoacetate, DFT calculations offer a robust framework for understanding its geometry, electronic landscape, and spectroscopic features.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.netresearchgate.net The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which dictates its reactivity and physical properties, is also elucidated through these calculations. The distribution of electron density can be visualized, highlighting regions of high and low electron concentration. This analysis is fundamental to understanding the molecule's behavior in chemical reactions.

| Parameter | Optimized Value (Illustrative) |

| Bond Lengths (Å) | |

| C=O (keto) | 1.21 |

| C=O (ester) | 1.20 |

| C-C (phenyl-keto) | 1.49 |

| C-O (ester) | 1.35 |

| Bond Angles (°) ** | |

| O=C-C (keto) | 121.5 |

| C-C-O (ester) | 110.2 |

| O=C-O (ester) | 125.8 |

| Dihedral Angles (°) ** | |

| Phenyl-Keto | 25.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comnumberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and, therefore, more reactive. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich ethylphenyl ring, while the LUMO would be centered on the electron-deficient α-ketoester moiety.

| Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -6.5 | Primarily located on the 4-ethylphenyl ring. |

| LUMO | -1.8 | Concentrated on the α-ketoester functional group. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate reactivity. |

Note: The energy values presented are for illustrative purposes and would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to denote different potential values on the electron density surface. Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show negative potential around the oxygen atoms of the keto and ester groups due to their high electronegativity and lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms and the carbonyl carbons would exhibit positive potential.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

DFT calculations can be used to predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. scielo.org.mx Time-dependent DFT (TD-DFT) can further be employed to calculate electronic absorption spectra. rsc.org These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental signals. For instance, calculated vibrational frequencies are often scaled by a factor to improve agreement with experimental results. scielo.org.mx Similarly, theoretical NMR chemical shifts are calculated relative to a standard reference compound. researchgate.net

Conformational Analysis and Energy Landscapes through Computational Modeling

The presence of rotatable single bonds in this compound allows for multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface associated with bond rotations. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Computational modeling can be used to systematically rotate key bonds, such as the bond between the phenyl ring and the keto group, and the C-C bond of the ethyl group, to calculate the corresponding energy changes. This process generates a potential energy landscape, where energy minima correspond to stable conformers and energy maxima represent transition states between them. These studies can reveal the preferred spatial arrangement of the functional groups.

Studies on Intramolecular and Intermolecular Interactions

The structure, stability, and aggregation properties of this compound are influenced by a variety of non-covalent interactions. These can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecular interactions, such as hydrogen bonds or steric effects, can influence the preferred conformation of the molecule. For example, a weak intramolecular interaction might exist between a hydrogen atom of the ethyl group and one of the oxygen atoms of the ketoester moiety.

Intermolecular interactions are critical for understanding the condensed-phase behavior of the compound, including its crystal packing and bulk properties. These interactions can include hydrogen bonding (if a suitable donor is present in another molecule), dipole-dipole interactions arising from the polar ketoester group, and van der Waals forces, particularly π-π stacking between the phenyl rings of adjacent molecules. Computational methods can be used to identify and quantify these interactions, providing insight into how the molecules arrange themselves in a solid or liquid state. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. researchgate.net

Molecular Dynamics Simulations and Force Field Studies

Theoretical and computational chemistry offer powerful tools to investigate the conformational dynamics and intermolecular interactions of molecules like this compound. In the absence of extensive experimental data, molecular dynamics (MD) simulations, underpinned by a well-parameterized force field, can provide atomic-level insights into the behavior of this compound in various environments.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. acs.org The accuracy of these simulations is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For novel molecules such as this compound, a specific and validated force field is generally not available in standard databases. Therefore, a crucial first step is the development and parameterization of a custom force field.

The process of parameterizing a force field for this compound would involve several steps, drawing on established methodologies for small organic molecules, particularly those with similar functional groups like esters and α-ketocarbonyls. nih.govnih.govnih.gov The initial phase typically involves quantum mechanics (QM) calculations to determine the molecule's equilibrium geometry, partial atomic charges, and the energy profiles of bond rotations. These QM calculations provide the reference data against which the classical force field parameters are optimized. nih.gov

A critical aspect of parameterizing a molecule like this compound is the accurate representation of the dihedral angles, especially around the rotatable bonds connecting the ethylphenyl group, the α-ketoester core, and the methyl ester. The conformational flexibility is largely governed by these torsions, and their energy barriers dictate the accessible rotameric states of the molecule. nih.gov For instance, studies on structurally related α-ketocarbonyls have shown that these molecules tend to adopt planar conformations with the two carbonyl oxygens in a more stable s-trans arrangement to minimize electrostatic repulsion. nih.gov A similar approach would be necessary to determine the preferred conformation of the dicarbonyl unit in this compound.

The parameterization process aims to minimize the difference between the QM-calculated properties and those predicted by the force field. youtube.comyoutube.com This is often achieved using automated tools and algorithms that systematically adjust the force field parameters to best fit the QM target data. nih.govacs.org

Once a reliable force field has been developed, MD simulations can be performed. These simulations would place one or more molecules of this compound in a simulation box, often solvated with a chosen solvent, and track the trajectory of each atom over a set period, typically nanoseconds to microseconds. nih.gov Analysis of these trajectories can reveal a wealth of information about the molecule's dynamic behavior, such as its conformational preferences, flexibility, and interactions with its environment.

For example, simulations could be used to calculate radial distribution functions (RDFs) to understand the solvation structure around the molecule. rsc.org Furthermore, by simulating a system with multiple molecules, one could study aggregation behavior and intermolecular interactions, which are governed by non-bonded forces like van der Waals and electrostatic interactions. nih.gov The insights gained from such simulations are valuable for understanding the physicochemical properties of this compound and for predicting its behavior in various applications.

Below are illustrative tables representing the types of data that would be generated during the force field parameterization and subsequent molecular dynamics simulations for this compound.

Table 1: Hypothetical Partial Atomic Charges for this compound

This table illustrates the type of partial atomic charge data that would be derived from quantum mechanics calculations, which is a crucial component of a molecular mechanics force field. The charges are assigned to each atom to model the electrostatic potential of the molecule.

| Atom Name | Atom Type | Partial Charge (e) |

| C1 | Aromatic C | -0.115 |

| C2 | Aromatic C | -0.115 |

| C3 | Aromatic C | -0.115 |

| C4 | Aromatic C | -0.090 |

| C5 | Aromatic C | -0.115 |

| C6 | Aromatic C | -0.115 |

| C7 (Ethyl CH2) | Aliphatic C | -0.180 |

| C8 (Ethyl CH3) | Aliphatic C | -0.270 |

| C9 (Carbonyl) | Carbonyl C | +0.550 |

| C10 (Carbonyl) | Carbonyl C | +0.550 |

| O11 (Carbonyl) | Carbonyl O | -0.500 |

| O12 (Carbonyl) | Carbonyl O | -0.500 |

| O13 (Ester) | Ester O | -0.450 |

| C14 (Methyl) | Aliphatic C | -0.150 |

Table 2: Illustrative Dihedral Force Field Parameters

This table provides examples of the kind of parameters that would be defined for the key dihedral angles in the molecule. These parameters control the rotational energy barriers around the chemical bonds and are fitted to quantum mechanics energy profiles. The functional form is a typical Fourier series used in many common force fields.

| Dihedral Angle | Atom Types | V_n (kcal/mol) | n (Periodicity) | δ (Phase Shift, deg) |

| Phenyl-Cα | C_ar-C_ar-C_co-C_co | 1.5 | 2 | 180 |

| Cα-C(O) | C_co-C_co-O_es-C_al | 2.0 | 2 | 180 |

| O-CH3 | C_co-O_es-C_al-H | 0.15 | 3 | 0 |

| Ethyl-Phenyl | C_ar-C_ar-C_al-C_al | 1.8 | 2 | 180 |

Table 3: Simulated Physicochemical Properties (Hypothetical)

This table shows examples of the kind of data that could be obtained from molecular dynamics simulations of this compound in a solvent like water. These properties are calculated from the statistical analysis of the simulation trajectories.

| Property | Value | Simulation Conditions |

| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | 298 K, 1 atm, in Water |

| Radius of Gyration | 4.2 Å | 298 K, 1 atm, in Water |

| Solvent Accessible Surface Area | 350 Ų | 298 K, 1 atm, in Water |

| Dipole Moment | 3.5 D | 298 K, 1 atm, in Water |

Chemical Reactivity and Mechanistic Pathways of Methyl 2 4 Ethylphenyl 2 Oxoacetate

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the two carbonyl carbons in methyl 2-(4-ethylphenyl)-2-oxoacetate, particularly the ketone carbonyl, makes them susceptible to attack by various nucleophiles. libretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. youtube.com

Strong nucleophiles, such as Grignard reagents (RMgX), readily add to the ketone carbonyl. youtube.com For instance, the reaction with methylmagnesium bromide would yield a tertiary alcohol after acidic workup. While aldehydes are generally more reactive than ketones towards nucleophiles, α-keto esters present a unique case. youtube.com Studies on similar 2-oxoaldehydes have shown a reluctance to react with Grignard reagents under certain conditions, but they do react with organocuprates to give alaska.eduacs.org addition products (α-hydroxy ketones). nih.gov

Hydride reagents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of the ketone, selectively producing the corresponding α-hydroxy ester. youtube.com The ester group is generally less reactive towards NaBH₄ than the ketone. The addition of water across the carbonyl group can lead to the formation of a hydrate (B1144303) (a geminal diol), a reaction that can be catalyzed by either acid or base. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol (α-hydroxy ester) |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The 4-ethylphenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The ethyl group is an activating, ortho-, para-director. quora.comvanderbilt.edu This directing effect is due to the electron-donating nature of the alkyl group through an inductive effect and hyperconjugation, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of the electrophile at the ortho and para positions. vanderbilt.eduyoutube.com

Consequently, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation will predominantly yield products where the new substituent is attached at the positions ortho to the ethyl group (positions 3 and 5) or para to it (position is already occupied by the keto-ester group). rsc.orgquora.com Given that the para position is blocked, substitution will occur at the ortho positions. The α-keto ester group is an electron-withdrawing group and acts as a deactivator and a meta-director, but the activating effect of the ethyl group will dominate the regiochemical outcome.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(3-nitro-4-ethylphenyl)-2-oxoacetate |

| Bromination | Br₂, FeBr₃ | Methyl 2-(3-bromo-4-ethylphenyl)-2-oxoacetate |

Oxidation and Reduction Transformations of the α-Keto Ester Moiety

The α-keto ester moiety is readily transformed through oxidation and reduction reactions.

Reduction: The ketone carbonyl can be selectively reduced to a secondary alcohol, forming a chiral α-hydroxy ester. This can be achieved using common reducing agents like sodium borohydride. Of significant interest is the stereoselective reduction of α-keto esters using biocatalysts. nih.gov Ketoreductases (KREDs) have been shown to reduce various α-keto esters to their corresponding α-hydroxy esters with high enantiomeric and diastereomeric excess through a process known as dynamic reductive kinetic resolution (DYRKR). alaska.eduacs.orgacs.org Different enzymes can produce different stereoisomers. For example, studies on related substrates have shown that certain KREDs can yield the (2S,3S) isomer while others produce the (2S,3R) isomer. alaska.edu The asymmetric reduction of prochiral ketones using dehydrogenases, such as (S)-1-phenylethanol dehydrogenase (PEDH), also yields enantiopure secondary alcohols with high productivity. nih.gov

Oxidation: Oxidation of the α-keto ester can lead to different products depending on the reagents and conditions. Strong oxidizing agents could potentially cleave the C-C bond between the carbonyl groups. Photochemical oxidation of α-keto acids can lead to decarboxylation. rsc.org

Condensation and Cyclization Reactions to Form Diverse Scaffolds

The carbonyl groups of this compound can participate in various condensation and cyclization reactions to form heterocyclic structures. Although many classic multi-component reactions like the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction traditionally use β-keto esters, the reactivity of α-keto esters can be harnessed for similar transformations. wikipedia.orgfiveable.mechemtube3d.comorganic-chemistry.orgresearchgate.net

The Hantzsch synthesis, a four-component reaction, typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridines. chemtube3d.com The Biginelli reaction is a one-pot condensation of an aldehyde, a β-keto ester, and urea. mdpi.com While not a direct substrate, the reactive carbonyls in this compound could potentially be used in modified versions of these reactions or in other cyclocondensations to generate novel heterocyclic scaffolds. For instance, it could react with active methylene (B1212753) compounds in Knoevenagel-type condensations.

Decarboxylation Reactions and Pathways

Decarboxylation of α-keto esters is not as common as that of β-keto acids but can be induced under specific conditions. Photodecarboxylation is a known pathway for phenylglyoxylic acid and its derivatives. rsc.org Irradiation can promote the molecule to an excited triplet state. In the presence of a hydrogen donor, this can lead to the formation of a ketyl radical, which can then undergo further reactions, including decarboxylation. acs.org The decarboxylation of phenylglyoxylic acid can also be achieved with hydrogen peroxide, proceeding through a proposed intermediate. nih.govrsc.org These studies suggest that this compound could undergo decarboxylation under photochemical conditions or upon treatment with specific oxidizing agents.

Investigation of Reaction Mechanisms and Transition States

The mechanisms of the reactions involving this compound are governed by the fundamental principles of organic chemistry.

Nucleophilic Addition: The reaction proceeds via a tetrahedral intermediate, where the carbonyl carbon rehybridizes from sp² to sp³. libretexts.org The stability of this intermediate and the transition state leading to it are influenced by steric and electronic factors of the nucleophile and the substrate.

Electrophilic Aromatic Substitution: This reaction occurs through a two-step mechanism involving the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. vanderbilt.edu The rate-determining step is the formation of this intermediate. The ethyl group stabilizes the transition states for ortho and para attack, making these pathways more favorable. youtube.com

Condensation Reactions: These reactions often initiate with the formation of an enolate or enamine intermediate from the keto ester, which then acts as a nucleophile. youtube.com For example, in the Hantzsch synthesis, an enamine formed from a β-ketoester and ammonia attacks an α,β-unsaturated carbonyl compound. youtube.com

Decarboxylation: Photochemical decarboxylation often involves radical intermediates formed from the excited triplet state of the keto ester. acs.org

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: The primary example of regioselectivity in the reactions of this compound is observed during electrophilic aromatic substitution. As previously discussed, the activating, ortho-, para-directing ethyl group dictates that electrophiles will preferentially add to the positions ortho to it on the phenyl ring. vanderbilt.eduquora.com Studies on deactivated benzenes have analyzed the origin of regioselectivity through molecular electron density theory, confirming that electronic effects play a major role in directing the incoming electrophile. rsc.org

Stereoselectivity: The reduction of the prochiral ketone in this compound offers a key opportunity for stereoselective synthesis. The formation of a new stereocenter at the α-carbon leads to the possibility of creating enantiomerically enriched or pure α-hydroxy esters. Asymmetric reduction using chiral catalysts or enzymes like ketoreductases is a powerful tool for achieving high stereoselectivity. nih.govnih.gov The choice of enzyme and reaction conditions can control which stereoisomer is formed, often with excellent enantiomeric excess (ee). alaska.eduacs.org

Table 3: Illustrative Stereoselective Reduction of α-Keto Esters by Ketoreductases (KREDs) Data based on analogous substrates.

| Substrate Analog | Ketoreductase (KRED) | Product Stereoisomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Aromatic α-fluoro-β-keto ester | KRED 110 | anti (2S,3S) | >99% | >99% |

This table illustrates the high degree of control achievable in the reduction of the keto group, a principle directly applicable to this compound for the synthesis of specific chiral building blocks.

Applications of Methyl 2 4 Ethylphenyl 2 Oxoacetate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the dual carbonyl functionalities in methyl 2-(4-ethylphenyl)-2-oxoacetate renders it a potent tool for the assembly of intricate molecular frameworks. The ester and ketone groups can be selectively or simultaneously transformed, providing access to a wide range of more complex structures. A primary method for the synthesis of aryl α-keto esters like this compound is the Friedel-Crafts acylation. umich.eduoup.comlibretexts.orgchemguide.co.ukchemicalbook.com This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, ethylbenzene (B125841), with an acylating agent such as methyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. umich.eduoup.comlibretexts.orgchemguide.co.ukchemicalbook.com

The general reaction scheme for the synthesis of this compound via Friedel-Crafts acylation is as follows:

Scheme 1: Friedel-Crafts acylation of ethylbenzene with methyl oxalyl chloride.

This straightforward and generally high-yielding reaction provides a reliable route to the title compound, which can then be subjected to further synthetic manipulations. The resulting α-keto ester is a versatile intermediate that can undergo a variety of transformations, including reductions, condensations, and additions, to generate more complex molecular structures.

Building Block for Heterocyclic Compound Synthesis

Aryl α-keto esters are valuable precursors for the synthesis of a variety of heterocyclic compounds. The 1,2-dicarbonyl moiety of this compound can react with binucleophiles to form various five- and six-membered heterocyclic rings. For instance, condensation with amine derivatives can lead to the formation of nitrogen-containing heterocycles such as pyrroles and pyridines. uwindsor.ca

One common strategy involves the reaction of an α-keto ester with an amine and a compound containing an active methylene (B1212753) group, in what is known as a Hantzsch-type synthesis. While specific examples utilizing this compound are not extensively documented, the general reactivity pattern of α-keto esters suggests its utility in this area. For example, the reaction with an enamine or a β-keto ester in the presence of ammonia (B1221849) could, in principle, yield substituted pyridines.

Role in the Development of Agrochemical Intermediates

One of the most significant industrial applications of aryl α-keto esters is in the production of agrochemicals, particularly fungicides. Methyl 2-(2-methylphenyl)-2-oxoacetate, a close analog of the title compound, is a key intermediate in the synthesis of the strobilurin fungicide Kresoxim-methyl. innospk.com Strobilurins are a major class of fungicides used to control a wide range of fungal diseases in crops.

The synthesis of these fungicides often involves the conversion of the α-keto ester to an α-methoxyacrylate derivative. The 4-ethylphenyl group of this compound could potentially be incorporated into novel agrochemical structures, offering a scaffold for the development of new crop protection agents with tailored properties.

Utilization in the Preparation of Chiral Intermediates

The prochiral ketone of this compound can be stereoselectively reduced to furnish chiral α-hydroxy esters. These chiral building blocks are of immense value in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Asymmetric hydrogenation and transfer hydrogenation are powerful methods for achieving this transformation with high enantioselectivity. nih.govwikipedia.org

A variety of chiral catalysts, often based on transition metals like ruthenium complexed with chiral ligands, have been developed for the asymmetric reduction of α-keto esters. nih.govwikipedia.org The resulting chiral α-hydroxy ester, methyl 2-hydroxy-2-(4-ethylphenyl)acetate, can then be used in the synthesis of other chiral molecules, where the stereochemistry of the hydroxyl group directs the formation of subsequent stereocenters.

Table 1: Representative Catalytic Systems for Asymmetric Reduction of α-Keto Esters

| Catalyst System | Reductant | Typical Substrate | Enantiomeric Excess (ee) | Reference |

| (Arene)RuCl(monosulfonamide) | Formic Acid/Triethylamine | β-Aryl α-keto esters | Up to 96.5% | nih.gov |

| Ru(BINAP) | H₂ | Ketones with chelating groups | High | wikipedia.org |

| Oxazaborolidine | Borane or Catecholborane | Simple ketones | High | wikipedia.org |

Exploration in Materials Science and Polymer Chemistry

While the direct application of this compound in materials science and polymer chemistry is not widely reported, its structure suggests potential uses. The presence of the aromatic ring and the reactive carbonyl groups could allow for its incorporation into polymer backbones or as a pendant group to modify polymer properties. For example, it could potentially be used as a monomer in condensation polymerization reactions or as a cross-linking agent. Further research is needed to explore these possibilities.

Synthesis of Amino Acids and Related Derivatives

α-Keto esters are valuable precursors for the synthesis of α-amino acids, including non-natural amino acids that are of interest in drug discovery and peptide science. organic-chemistry.orgnih.govnih.govrsc.org A common route involves the reductive amination of the α-keto group. This can be achieved through various chemical methods or, increasingly, through biocatalytic approaches using enzymes such as transaminases or engineered aminotransferases. nih.gov

The synthesis of the corresponding amino acid, 2-amino-2-(4-ethylphenyl)acetic acid, from this compound would involve the conversion of the ketone to an amine, followed by hydrolysis of the ester group. The use of chiral auxiliaries or asymmetric catalysis during the amination step can provide enantiomerically pure α-amino acids.

Table 2: General Methods for the Synthesis of α-Amino Acids from α-Keto Esters

| Method | Reagents/Catalyst | Key Transformation | Reference |

| Reductive Amination | NH₃, H₂, Metal Catalyst (e.g., Pd/C) | Ketone to Amine | organic-chemistry.org |

| Transamination | Transaminase enzyme, Amino donor | Ketone to Amine | nih.gov |

| From α-diazoacetates | Anilines, TfOH catalyst | N-H insertion | organic-chemistry.org |

Environmental Considerations in Methyl 2 4 Ethylphenyl 2 Oxoacetate Research

Sustainable Synthetic Practices and Waste Minimization in Laboratory Research

The synthesis of methyl 2-(4-ethylphenyl)-2-oxoacetate in a laboratory setting presents multiple opportunities for implementing sustainable practices. These practices focus on reducing the environmental footprint of the chemical synthesis process by minimizing waste, conserving resources, and choosing less hazardous materials. yale.edualberta.ca General strategies for waste minimization in a laboratory include purchasing chemicals in appropriate volumes to avoid surplus, maintaining an accurate chemical inventory to prevent duplicate purchases, and clearly labeling all containers to avoid the generation of unknown waste. yale.edu

Solvent usage is a primary contributor to the environmental impact of chemical synthesis, often constituting the largest mass of material in a reaction. The selection of solvents for the synthesis of this compound, which can be prepared through methods like Friedel-Crafts acylation of ethylbenzene (B125841) with methyl chlorooxoacetate or oxidation of a corresponding precursor, is a critical aspect of green chemistry.

Traditional solvents used in such syntheses, like dichloromethane (B109758) or chloroform, are often hazardous. chemicalbook.comrsc.org Green chemistry principles advocate for their replacement with more environmentally benign alternatives. Research into related ester synthesis has demonstrated the viability of solvent-free conditions or the use of greener solvents like water. nih.govorgsyn.org For instance, indium-promoted organometallic reactions, a type of reaction that can be used to form C-C bonds, are notably accelerated in water. orgsyn.org The development of solvent-free reaction protocols, such as using a recyclable heterogeneous catalyst, represents a significant step towards sustainability, eliminating solvent waste and simplifying product purification. nih.gov

Solvent recycling is another key strategy. Distillation and other purification techniques can be employed to recover and reuse solvents, reducing both the consumption of new solvents and the volume of solvent waste generated. alberta.ca

Table 1: Comparison of Solvents for Chemical Synthesis

| Solvent Class | Examples | Environmental/Safety Concerns | Greener Alternatives |

|---|---|---|---|

| Halogenated | Dichloromethane, Chloroform | Toxic, potential carcinogens, environmentally persistent | Water, Supercritical CO₂, Ionic Liquids, Bio-solvents (e.g., Cyrene) |

| Aprotic Polar | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Peroxide-forming (THF), toxic (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

This table presents general solvent considerations applicable to the synthesis of compounds like this compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Syntheses with high atom economy are inherently more sustainable as they generate less waste. orgsyn.orgresearchgate.net

The synthesis of α-keto esters like this compound can be approached through various routes, each with a different atom economy profile. mdpi.com For example, a classic Friedel-Crafts acylation using a stoichiometric amount of a Lewis acid catalyst (e.g., aluminum chloride) has a poor atom economy because the catalyst is consumed and becomes waste. chemicalbook.com In contrast, catalytic methods that use only a small amount of a catalyst that can be regenerated and reused are far more atom-economical. nih.gov

Efforts in organic synthesis are continuously directed towards developing catalytic reactions that minimize the formation of byproducts. nih.gov For instance, the use of catalytic oxidation processes with clean oxidants like molecular oxygen or hydrogen peroxide can offer a greener alternative to traditional stoichiometric oxidizing agents, which often produce significant inorganic waste. organic-chemistry.org

Table 2: Atom Economy Comparison for a Hypothetical Synthesis Step

| Reaction Type | Reagents | Byproducts | Atom Economy |

|---|---|---|---|

| Stoichiometric Friedel-Crafts | Ethylbenzene + Methyl oxalyl chloride + AlCl₃ | AlCl₃·complex, HCl | Low |

| Catalytic Acylation | Ethylbenzene + Acylating Agent + Catalyst | Minimal (catalyst is regenerated) | High |

This table provides a conceptual comparison of reaction types that could be employed in the synthesis of this compound, highlighting the principle of atom economy.

Environmental Fate and Transformation Studies (Focused on Chemical Persistence and Degradation Pathways in Research Context)

The ester functional group in this compound is susceptible to hydrolysis, a process where water breaks the ester bond to form the corresponding carboxylic acid (2-(4-ethylphenyl)-2-oxoacetic acid) and methanol (B129727). This reaction can be catalyzed by acids or bases. Research on α-ketoacyl peptides has shown that the α-carbonyl group can have a catalytic effect on the hydrolysis of a neighboring amide bond. nih.gov This suggests that the keto group in this compound might influence the rate of hydrolysis of the adjacent ester linkage. nih.gov The stability of the molecule would likely decrease in aqueous environments, especially at non-neutral pH.

Aromatic ketones are known to be photochemically active. The structure of this compound contains a phenyl ketone moiety, which can absorb ultraviolet (UV) radiation from sunlight. This absorption of light can excite the molecule to a higher energy state, initiating degradation reactions. Studies on other aromatic compounds have shown that natural sunlight can be a factor in their degradation. organic-chemistry.org Potential photodegradation pathways could involve cleavage of the bonds adjacent to the carbonyl groups or reactions involving the aromatic ring, leading to the formation of smaller, more oxidized molecules.

The potential for microorganisms to transform or degrade this compound is a key aspect of its environmental fate. Research has demonstrated that various microorganisms can metabolize α-keto esters. For example, strains of the actinobacterium Agromyces soli have been shown to reduce the keto group of various α-keto esters to the corresponding α-hydroxy esters. researchgate.net This represents a significant biotic transformation pathway. Furthermore, biocatalytic platforms are being developed for the asymmetric alkylation of α-keto acids, indicating that enzymes in microorganisms can interact with and modify this class of compounds. nih.gov Such transformations suggest that this compound is unlikely to be completely recalcitrant in biologically active environments and may be susceptible to biodegradation, although the specific pathways and rates would require dedicated study. epa.gov

Advanced Analytical Methodologies for Environmental Research and Monitoring

The effective monitoring and research of this compound in environmental compartments would rely on advanced analytical methodologies that provide high sensitivity, selectivity, and structural confirmation. These methods are crucial for understanding its persistence, transformation, and potential ecological impact.

Chromatographic methods are indispensable for separating and quantifying trace amounts of organic compounds from complex environmental samples such as water, soil, and air. For a compound with the structural features of this compound—a ketoester—several high-performance chromatographic techniques would be applicable.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are prominent methods for the analysis of non-volatile or thermally labile organic compounds. mdpi.com These techniques would be well-suited for the direct analysis of this compound in aqueous samples. Coupled with a diode-array detector (DAD) or, more powerfully, a mass spectrometer, HPLC and UHPLC systems can provide both quantitative data and structural information. mdpi.comnih.gov The use of reversed-phase columns is common for compounds of moderate polarity. For enhanced sensitivity, especially in complex matrices, pre-concentration steps such as solid-phase extraction (SPE) are often employed. researchgate.net

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool, especially for volatile or semi-volatile compounds. nih.gov For a compound like this compound, derivatization might be employed to increase its volatility and thermal stability, improving its chromatographic behavior. Techniques used for ketones, such as derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), could be adapted for this purpose. sigmaaldrich.com The high resolution of capillary GC columns ensures excellent separation of target analytes from matrix interferences. nih.gov

For trace analysis in water, techniques such as purge-and-trap GC-MS, which involves in-situ acetylation, have proven effective for phenolic compounds and could be adapted for ketoesters. rsc.org This method offers low detection limits, often in the sub-microgram per liter range. rsc.org Similarly, Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC-MS for the analysis of various organic pollutants, including ketones and esters. sigmaaldrich.com

Below is a table summarizing chromatographic techniques applicable to the analysis of organic micropollutants similar to this compound.

| Technique | Detector | Applicability for Trace Analysis | Typical Limits of Detection (LOD) | Reference |

| UHPLC | Quadrupole-Time-of-Flight MS (QqTOF-MS) | Suitable for non-volatile analytes in aqueous matrices; derivatization can enhance ionization. | Analyte-dependent, can reach low µg/L to ng/L | nih.gov |

| HPLC | UV/Diode Array Detector (DAD) | Robust for compounds with a chromophore; widely used for phenolic compounds. | 1-2 ppbv for derivatized ketones | mdpi.comepa.gov |

| GC | Mass Spectrometry (MS) | Excellent for volatile/semi-volatile compounds; derivatization may be necessary. | ng/L to µg/L range for many organic pollutants | nih.govsigmaaldrich.com |

| Purge and Trap-GC/MS | Mass Spectrometry (MS) | Effective for phenolic compounds in water after in-situ acetylation. | 0.06 to 0.12 µg/L for target phenols | rsc.org |

While chromatography separates compounds, spectrometry provides the means for their identification and structural elucidation. Mass spectrometry (MS), often used in tandem with chromatography (GC-MS, LC-MS), is the definitive tool for identifying organic micropollutants. nih.gov High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds and their transformation products. nih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity and confidence in identification by fragmenting a selected precursor ion and analyzing its product ions. researchgate.net This technique is crucial for distinguishing between isomers and for quantifying analytes in complex environmental matrices where co-eluting interferences are common.

Fluorescence spectroscopy is another spectrometric method that can be used for certain compounds. acs.org While direct application to this compound would depend on its fluorescent properties, this technique is valuable for its sensitivity and can be used for rapid screening of fluorescent organic micropollutants in water. acs.org Recent advances have allowed for the quantification of some fluorescent pollutants in the low µg/L range even in complex water matrices like wastewater. acs.org

The following table outlines spectrometric methods relevant to the identification of organic compounds in environmental samples.

| Method | Coupled Technique | Primary Application | Key Advantages | Reference |

| Mass Spectrometry (MS) | GC or LC | Identification and quantification of a wide range of organic compounds. | High selectivity and sensitivity; provides molecular weight information. | nih.gov |

| Tandem MS (MS/MS) | LC or GC | Structural elucidation and confirmation; quantification in complex matrices. | Enhanced specificity; reduced matrix effects. | researchgate.net |

| High-Resolution MS (HR-MS) | UHPLC | Identification of unknown compounds and transformation products. | High mass accuracy allows for elemental composition determination. | nih.gov |

| Fluorescence Spectroscopy | Stand-alone or with LC | Detection and quantification of fluorescent organic pollutants. | High sensitivity for fluorescent compounds; potential for real-time monitoring. | acs.org |

Chemical speciation refers to the distribution of an element or a compound among different chemical forms. For an organic compound like this compound, speciation studies would investigate its various forms in the environment, which could include the parent compound, its hydrolysis products (4-ethylphenylglyoxylic acid and methanol), and complexes formed with natural organic matter or metal ions. The speciation of a compound is critical as it governs its solubility, mobility, bioavailability, and toxicity. haliccevre.com

The ester functional group in this compound can be susceptible to hydrolysis, a reaction that can be influenced by pH and microbial activity. khanacademy.org Therefore, one aspect of its speciation would be the equilibrium between the ester and its corresponding carboxylic acid and alcohol.

Studies on the environmental behavior of other esters, such as phthalates, have shown that their interaction with soil and sediment is governed by factors like hydrophobic partitioning and hydrogen bonding with natural organic matter. nih.gov Similar processes would likely influence the fate of this compound.

Analytical techniques to study speciation often involve a combination of separation methods and detection. For instance, sequential extraction procedures could be used to fractionate the compound bound to different components of soil or sediment, followed by chromatographic analysis of the extracts. haliccevre.com Gel permeation chromatography has been used to study the association of organic compounds with different molecular weight fractions of dissolved organic matter. haliccevre.com Understanding these interactions is key to predicting the environmental transport and ultimate fate of the compound.

Q & A

Q. What are the primary synthetic routes for methyl 2-(4-ethylphenyl)-2-oxoacetate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two main routes:

- Esterification : Reacting 4-ethylphenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux, followed by purification via distillation or recrystallization .

- Acylation : Using 4-ethylbenzaldehyde and methyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form the oxoacetate moiety .

Q. Key Factors for Optimization :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C (reflux) | Higher yields at controlled reflux |

| Catalyst Concentration | 5–10% H₂SO₄ | Excess acid may promote side reactions |

| Reaction Time | 4–8 hours | Prolonged time risks decomposition |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~165–175 ppm) and ethylphenyl substituents (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–2.8 ppm for CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~208.10 for C₁₁H₁₂O₃) .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

Q. How does the ethyl substituent on the phenyl ring influence the compound’s reactivity?

Methodological Answer: The ethyl group acts as an electron-donating substituent via inductive effects, increasing electron density on the phenyl ring. This enhances electrophilic substitution reactivity (e.g., nitration or halogenation) at the para position relative to the ethyl group . Steric hindrance from the ethyl group may slow reactions requiring planar transition states, such as some nucleophilic substitutions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450 isoforms) identifies potential binding pockets. The ethylphenyl group may enhance hydrophobic interactions, while the oxoacetate moiety could hydrogen-bond with catalytic residues .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., ethyl vs. fluoro groups) with biological activity. Lipophilicity (logP) calculated as ~1.8 suggests moderate membrane permeability .

Q. What strategies resolve contradictory data in oxidation/reduction studies of this compound?

Methodological Answer: Contradictions may arise from competing reaction pathways:

- Oxidation : Using KMnO₄ under acidic vs. basic conditions yields 4-ethylbenzoic acid (pH <7) or 4-ethylbenzaldehyde (pH >7) .

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the ester to a diol .

Resolution : Monitor intermediates via TLC or in situ IR. Adjust solvent polarity (e.g., THF for LiAlH₄) to control selectivity .

Q. How does crystallography inform the design of derivatives with enhanced stability?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : The oxoacetate carbonyl forms intermolecular H-bonds with adjacent molecules (e.g., C–H⋯O interactions), stabilizing the crystal lattice .

- Packing Efficiency : Bulky ethyl groups reduce packing density, potentially improving solubility. Derivatives with smaller substituents (e.g., methyl) may prioritize stability over solubility .

Q. What enzymatic pathways are implicated in the metabolism of this compound?

Methodological Answer:

- Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP2C9) hydroxylate the ethyl group or oxidize the oxoacetate moiety .

- Phase II Metabolism : Glucuronidation or sulfonation of hydroxylated metabolites enhances excretion .

Experimental Validation : Use liver microsomes or recombinant enzymes with LC-MS/MS to track metabolite formation .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Methodological Answer: Discrepancies arise from:

- Impurity Profiles : Unpurified starting materials (e.g., 4-ethylbenzaldehyde with residual acetic acid) reduce effective reagent concentrations .

- Scale Effects : Milligram-scale reactions may achieve >90% yield, while kilogram-scale processes face heat/mass transfer limitations .

Mitigation : Standardize starting material purity (≥98% by HPLC) and optimize stirring rates for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.